molecular formula C24H18ClF3N4O2 B2778079 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-chloro-5-trifluoromethylphenyl)urea CAS No. 1796922-49-0

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-chloro-5-trifluoromethylphenyl)urea

Cat. No. B2778079
CAS RN: 1796922-49-0
M. Wt: 486.88
InChI Key: NANPQCUTGWHXJS-OAQYLSRUSA-N
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Description

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-chloro-5-trifluoromethylphenyl)urea is a useful research compound. Its molecular formula is C24H18ClF3N4O2 and its molecular weight is 486.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of diazepine derivatives and urea-functionalized compounds, highlighting their potential in various scientific applications. For example, research has shown that diazepine derivatives can exhibit significant biological activities, such as anticancer properties, due to their ability to inhibit multiple protein kinases (Lee et al., 2018)[https://consensus.app/papers/discovery-novel-4arylthieno14diazepin2one-derivatives-lee/9b7289fa88935ab0bce0ed83f3a19ff2/?utm_source=chatgpt]. Additionally, urea derivatives have been studied for their ability to enhance adventitious rooting, indicating a cytokinin-like activity that depends on their chemical structure (Ricci & Bertoletti, 2009)[https://consensus.app/papers/derivatives-move-cytokininlike-activity-rooting-ricci/582c507e330258c0ad30326127f14cfd/?utm_source=chatgpt].

Catalytic and Environmental Applications

Urea-functionalized metal-organic frameworks (MOFs) have shown promise in catalytic CO2 conversion and adsorption of harmful gases such as SO2 and NH3 (Glomb et al., 2017)[https://consensus.app/papers/metalorganic-frameworks-internal-ureafunctionalized-glomb/a0c7585274e7588ab64a66c8c242395c/?utm_source=chatgpt]. These findings suggest potential environmental applications, such as air purification and carbon capture technologies.

Anticancer Research

Compounds with diazepin-urea structures have been synthesized and evaluated for their antiproliferative activities, showing potential as anticancer agents. One study identified derivatives that were more potent than known standards, indicating the value of these compounds in developing new therapeutics (Lee et al., 2018)[https://consensus.app/papers/discovery-novel-4arylthieno14diazepin2one-derivatives-lee/9b7289fa88935ab0bce0ed83f3a19ff2/?utm_source=chatgpt].

properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClF3N4O2/c1-32-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)30-21(22(32)33)31-23(34)29-18-13-15(24(26,27)28)11-12-17(18)25/h2-13,21H,1H3,(H2,29,31,34)/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANPQCUTGWHXJS-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-chloro-5-trifluoromethylphenyl)urea

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